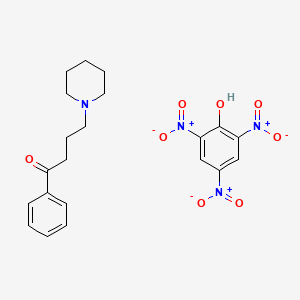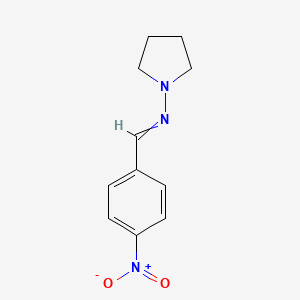
1-(3-Methylbut-3-en-1-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylbut-3-en-1-yl)pyrrolidine-2,5-dione is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a 3-methylbut-3-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylbut-3-en-1-yl)pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine with 3-methylbut-3-en-1-yl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also involves stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylbut-3-en-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(3-Methylbut-3-en-1-yl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Methylbut-3-en-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- Pyrrolidine-2,5-dione
- 3-Methylbut-3-en-1-yl pyrrolidine
- Pyrrolidine derivatives
Uniqueness: 1-(3-Methylbut-3-en-1-yl)pyrrolidine-2,5-dione is unique due to the presence of the 3-methylbut-3-en-1-yl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other pyrrolidine derivatives and contributes to its specific reactivity and applications .
Properties
CAS No. |
58804-92-5 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
1-(3-methylbut-3-enyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C9H13NO2/c1-7(2)5-6-10-8(11)3-4-9(10)12/h1,3-6H2,2H3 |
InChI Key |
PHTIHFXSPMEFBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCN1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole](/img/structure/B14603859.png)

![N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B14603874.png)

![4-Methoxyphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14603891.png)

![2-[(2-Chloro-2-phenylethyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14603900.png)




![N-{4-[2-(4-Methylphenoxy)ethoxy]-2-nitrophenyl}acetamide](/img/structure/B14603928.png)

